molecular formula C12H16N2O6 B12807683 Thymidine, 3'-(carboxymethyl)-3'-deoxy- CAS No. 195519-89-2

Thymidine, 3'-(carboxymethyl)-3'-deoxy-

Cat. No.: B12807683
CAS No.: 195519-89-2
M. Wt: 284.26 g/mol
InChI Key: JLJJOONIKQRRIX-IWSPIJDZSA-N
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Description

Thymidine, 3'-(carboxymethyl)-3'-deoxy- is a chemically modified nucleoside designed for advanced biochemical and oncology research. This analog is primarily investigated for its potential to interact with key enzymes in the nucleotide salvage pathway, particularly thymidine kinase 1 (TK1). TK1 is a central enzyme in DNA synthesis, whose activity is tightly correlated with cellular proliferation rates and is significantly upregulated in the S-phase of the cell cycle . Research involving related thymidine analogs, such as 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), has established their utility as non-invasive probes for measuring cell proliferation in vivo via positron emission tomography (PET) . The structural modification in Thymidine, 3'-(carboxymethyl)-3'-deoxy-, introduces a carboxymethyl group at the 3' position, which is expected to alter its phosphorylation kinetics and interaction with nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1). This makes it a valuable tool for studying the substrate specificity and catalytic mechanism of thymidine kinases and other nucleoside-metabolizing enzymes . Furthermore, such analogs provide a critical research platform for investigating mitochondrial DNA maintenance and related disorders, as evidenced by studies on thymidine kinase 2 (TK2) deficiency, where nucleotide balance is crucial . By serving as a potential substrate or inhibitor, this compound enables researchers to elucidate the intricacies of de novo versus salvage pathway DNA synthesis, assess the pharmacodynamic effects of anti-cancer therapies, and develop novel diagnostic agents targeting proliferative diseases .

Properties

CAS No.

195519-89-2

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

2-[(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetic acid

InChI

InChI=1S/C12H16N2O6/c1-6-4-14(12(19)13-11(6)18)9-2-7(3-10(16)17)8(5-15)20-9/h4,7-9,15H,2-3,5H2,1H3,(H,16,17)(H,13,18,19)/t7-,8-,9-/m1/s1

InChI Key

JLJJOONIKQRRIX-IWSPIJDZSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC(=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 3'-(carboxymethyl)-3'-deoxy-thymidine typically begins with carbohydrate precursors derived from D-glucose or D-ribose derivatives. The key intermediate is a 3-ketopentofuranose derivative obtained from glucose, which is then transformed into the 3'-(carboxymethyl)-3'-deoxyribose scaffold. This scaffold is subsequently coupled with thymine to form the nucleoside.

  • The use of 1,2-O-isopropylidene-3-ketopentofuranose derivatives allows for stereodefined access to the 3-(carboxymethyl)-3-deoxy-D-ribofuranose structure.
  • The carboxymethyl group is introduced via Wittig-type reactions using reagents such as [(ethoxycarbonyl)methylene]triphenylphosphorane .
  • Catalytic hydrogenation of the resulting alkene intermediate yields the desired stereochemistry at the 3' position.

This approach ensures the correct stereochemistry and functionalization necessary for biological activity and further chemical manipulation.

Coupling with Thymine and Nucleoside Formation

Once the 3'-(carboxymethyl)-3'-deoxyribose derivative is prepared, it is coupled with thymine or other nucleobases to form the nucleoside:

  • Esters of 5-O-acetyl- or 5-azido-5-deoxy-3-(carboxymethyl)-D-ribofuranose are reacted with thymine under conditions that promote glycosidic bond formation.
  • Protecting groups such as tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) are used to protect the 2' and 5' hydroxyl groups during synthesis.
  • After coupling, ester saponification and protecting group manipulations yield the free 3'-(carboxymethyl)-3'-deoxythymidine or its protected derivatives.

This step is critical for obtaining the nucleoside in a form suitable for further chemical transformations or biological testing.

Protecting Group Strategies and Functional Group Manipulation

Protecting groups are essential to control regioselectivity and prevent side reactions:

  • The 5'-O-(monomethoxytrityl) (MMTr) group is commonly used to protect the 5' hydroxyl during synthesis.
  • The 2'-O-(tert-butyldimethylsilyl) (TBDMS) group protects the 2' hydroxyl.
  • After the key transformations, these protecting groups are removed under mild acidic or basic conditions to yield the target nucleoside.

For example, the conversion of 3'-carboxymethyl-3'-deoxy-5'-(monomethoxytrityl)thymidine ester to the free acid is achieved by treatment with LiOH in THF/H2O at 60 °C for 2 hours, followed by acidification and extraction.

Advanced Synthetic Modifications and Derivatization

Further modifications include:

  • Conversion of 5'-hydroxyl to 5'-azido-5'-deoxy derivatives via tosylation followed by nucleophilic substitution with azide.
  • Formation of amide-linked oligoribonucleosides by coupling the 3'-(carboxymethyl) group with amino groups on other nucleosides.
  • Lactonization to form 2',3'-lactones as intermediates for further synthetic elaboration.

These modifications are important for creating analogues with potential antiviral or biochemical applications.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Preparation of 3-ketopentofuranose derivative From D-glucose, using isopropylidene protection Stereodefined intermediate for carboxymethylation
2. Wittig reaction [(Ethoxycarbonyl)methylene]triphenylphosphorane, catalytic hydrogenation Introduction of carboxymethyl group at 3' position
3. Coupling with thymine Ester derivatives, nucleobase coupling conditions Formation of branched-chain nucleoside derivatives
4. Protecting group manipulation TBDMS, MMTr protection and deprotection Control of regioselectivity and functional group stability
5. Ester saponification LiOH in THF/H2O, acidification Conversion to free acid form of nucleoside
6. Azide substitution Tosylation followed by azide displacement 5'-Azido-5'-deoxy derivatives for further modification
7. Amide linkage formation Coupling with amino groups, use of HATU/PyAOP Synthesis of amide-linked oligoribonucleosides

Research Findings and Applications

  • The synthetic methods provide access to nucleoside analogues useful as precursors for amide-linked oligonucleotide analogues , which have applications in antisense technology and nucleic acid therapeutics.
  • Some derivatives have been evaluated for antiviral activity, particularly against HIV, although certain 3'-carboxymethyl-3'-deoxyadenosine analogues showed no significant activity at tested concentrations.
  • The stereoselective and protecting group strategies ensure high purity and yield, facilitating automated synthesis protocols for oligonucleotide assembly.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-(carboxymethyl)-3’-deoxy- can undergo various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Structural Modifications

Thymidine derivatives, including 3'-(carboxymethyl)-3'-deoxy-, are synthesized to enhance their biological properties. For example, the synthesis of 3'-C-branched-chain-substituted nucleosides has been explored to evaluate their anticancer activities against various cell lines. The synthesis typically involves the modification of thymidine's sugar moiety to introduce carboxymethyl groups, which can influence the compound's solubility and reactivity .

Anticancer Properties

Research indicates that thymidine derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to 3'-(carboxymethyl)-3'-deoxy-thymidine can inhibit the growth of cancer cells such as L1210 and P388 with effective doses (ED50) ranging from 1 to 50 µM . The mechanism of action often involves interference with nucleoside metabolism or direct inhibition of DNA synthesis.

Antiviral Activity

While some thymidine derivatives show promise as antiviral agents, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), the specific compound 3'-(carboxymethyl)-3'-deoxy-thymidine has not demonstrated significant antiviral activity against these viruses . However, its structural modifications could potentially enhance its efficacy against other viral targets.

Nucleoside Analogues in Drug Development

Thymidine derivatives are valuable in developing nucleoside analogues for therapeutic applications. The introduction of a carboxymethyl group enhances the lipophilicity and cellular uptake of these compounds, making them suitable candidates for designing prodrugs or targeted delivery systems .

Gene Therapy and Antisense Oligonucleotides

The incorporation of modified nucleosides like thymidine, 3'-(carboxymethyl)-3'-deoxy-, into oligonucleotides can improve their stability and binding affinity to target RNA or DNA sequences. This characteristic is crucial for applications in gene therapy and antisense oligonucleotide design . Such modifications can also enhance resistance to nucleases, thereby prolonging the therapeutic effects.

Evaluation of Biological Activities

In a study evaluating various substituted nucleosides, thymidine derivatives were tested for their cytotoxic effects on cancer cell lines using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified thymidine .

CompoundCell LineED50 (µM)
3'-C-hydroxymethyl-thymidineL121050
3'-C-fluoromethyl-thymidineP3885
3'-C-carboxymethyl-thymidineS-18010

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of thymidine derivatives to various biological targets. These studies provide insights into how structural modifications affect interactions at the molecular level, guiding further development of more potent analogues .

Mechanism of Action

The mechanism of action of Thymidine, 3’-(carboxymethyl)-3’-deoxy- involves its incorporation into DNA during replication. The carboxymethyl group can interfere with the normal base-pairing process, leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making the compound useful in antiviral and anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Modifications

The 3' position of thymidine is critical for DNA/RNA polymerase recognition and nucleotide incorporation. Modifications at this site often confer unique biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 3'-Modified Thymidine Analogues
Compound Name 3'-Modification Key Synthesis Method Biological Activity/Application References
3'-Azido-3'-deoxythymidine (AZT) Azido (-N₃) Mesylation of 5'-O-tritylthymidine, followed by sodium azide substitution HIV reverse transcriptase inhibition; antiviral agent
3'-Methylene phosphonate thymidine Methylene phosphonate (-CH₂PO₃H) Stereocontrolled intramolecular N-glycosylation and acid hydrolysis Antisense oligonucleotides for gene therapy; inhibits protein synthesis
3'-Deoxythymidine-5'-triphosphate (ddTTP) Removal of 3'-OH Chemical synthesis via deoxygenation Chain termination in DNA sequencing (Sanger method)
3'-Amino-3'-deoxythymidine Amino (-NH₂) Reduction of 3'-azido precursor using PtO₂ Potential antiviral activity; research tool for nucleoside transport studies
Target: 3'-(carboxymethyl)-3'-deoxythymidine Carboxymethyl (-CH₂COOH) Inferred: Likely via alkylation or carboxylation of 3'-deoxythymidine Hypothesized: Enhanced solubility; conjugation linker for drug delivery N/A

Enzymatic Interactions

  • Competitive inhibition : AZT’s efficacy is unaffected by acyclovir or ganciclovir, highlighting its unique binding profile .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the carboxymethyl group at the 3' position of thymidine?

  • Methodological Answer : The synthesis typically involves selective protection of thymidine’s hydroxyl groups to avoid unwanted side reactions. For example, the 5'-OH group may be protected using trityl groups (as seen in tritylated thymidine derivatives) . The 3'-position is then activated for substitution, often via mesylation (using mesyl chloride) to form a leaving group, followed by nucleophilic displacement with a carboxymethyl donor (e.g., sodium carboxymethylate). Final deprotection and purification via column chromatography or HPLC are critical .

Q. What analytical techniques are critical for confirming the structure of 3'-(carboxymethyl)-3'-deoxythymidine?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR and 2D experiments (e.g., COSY, HSQC) confirm regioselective modification and carboxymethyl group integration. Conformational analysis via NOESY can assess steric effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and functional group addition.
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) ensures no residual reactants or byproducts .

Q. How does the carboxymethyl modification impact thymidine’s solubility and stability in aqueous buffers?

  • Methodological Answer : The carboxymethyl group introduces polarity, enhancing solubility in aqueous media. Stability can be assessed via pH-dependent degradation studies: incubate the compound in buffers (e.g., pH 4–9) and monitor degradation kinetics using UV-Vis spectroscopy or HPLC. Comparative studies with unmodified thymidine reveal hydrolysis susceptibility at specific pH ranges .

Advanced Research Questions

Q. How does the 3'-carboxymethyl group influence enzymatic incorporation into DNA compared to natural thymidine?

  • Methodological Answer : Conduct in vitro polymerase assays using DNA templates and triphosphate derivatives (e.g., 3'-(carboxymethyl)-dTTP). Measure incorporation efficiency via gel electrophoresis or fluorescent labeling. Kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots can reveal steric hindrance or altered binding affinity. Comparative studies with 3'-azido or 3'-deoxy analogs (e.g., AZT) highlight functional group-specific effects .

Q. What experimental approaches resolve contradictions in reported metabolic stability of 3'-(carboxymethyl)-3'-deoxythymidine?

  • Methodological Answer :

  • Controlled Incubation Studies : Use isotopically labeled compound (e.g., 3H or 14C) in hepatocyte or plasma stability assays. Quantify metabolites via LC-MS/MS.
  • Enzyme-Specific Assays : Test stability against nucleoside phosphorylases or deaminases using recombinant enzymes.
  • Cross-Study Validation : Ensure consistent buffer conditions (ionic strength, pH) and temperature across experiments, as variability in these parameters often explains conflicting data .

Q. How can researchers differentiate the carboxymethyl group’s mechanistic role from other 3'-modified thymidine analogs (e.g., AZT) in antiviral studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with systematic modifications (e.g., carboxylate vs. azide) and compare antiviral IC50 values.
  • Molecular Dynamics Simulations : Model interactions with viral reverse transcriptase to predict binding modes.
  • Resistance Profiling : Test against mutant viral strains (e.g., AZT-resistant HIV) to identify unique resistance profiles .

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